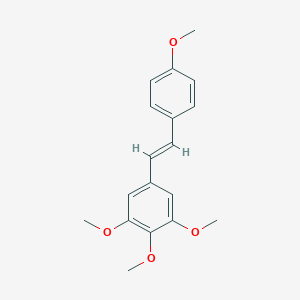

3,4,5,4'-Tetramethoxystilbene

描述

3,4,5,4’-反式-四甲氧基芪,通常被称为DMU-212,是一种白藜芦醇的合成类似物。白藜芦醇是一种天然化合物,存在于各种植物中,包括葡萄、桑葚和花生。 DMU-212因其与白藜芦醇相比增强的抗增殖活性及生物利用度而受到广泛关注 .

准备方法

合成路线和反应条件

DMU-212 的合成涉及多个步骤,从硫化物的制备开始。在 0°C 下,将粉状氢氧化钾加入到乙醇中硫醇的脱气溶液中。搅拌 0.5 小时后,加入乙醇中溴化物的脱气溶液,并将混合物在 12 小时内缓慢升温至室温。 然后除去溶剂,并通过快速柱色谱法纯化所得残留物 .

工业生产方法

文献中没有广泛记录 DMU-212 的工业生产方法。上述合成路线可以通过适当的修改进行放大,以满足工业生产的效率和成本效益要求。

化学反应分析

Oxidation Reactions

The compound undergoes enzymatic and chemical oxidation, producing bioactive metabolites:

-

Cytochrome P450 (CYP)-mediated oxidation : Metabolites include 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214), formed via O-demethylation at the 3' position .

-

Non-enzymatic oxidation : Reacts with oxidizing agents like hydrogen peroxide to generate quinone derivatives .

Table 1: Oxidation Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product(s) | Biological Relevance |

|---|---|---|---|

| CYP1A1/1B1 oxidation | Liver microsomes, NADPH | DMU-214 (hydroxylated analog) | Enhanced anticancer activity |

| Chemical oxidation | H₂O₂, Fe³⁺ | Quinones | Pro-oxidant effects in cells |

Reduction Reactions

Hydrogenation of the central double bond yields dihydro derivatives:

-

Catalytic hydrogenation : Pd/C in ethanol reduces the ethylene bond, producing 3,4,5,4'-tetramethoxybibenzyl .

-

Biological reduction : Intracellular reductases may modify the compound’s electronic structure to enhance DNA intercalation .

Substitution Reactions

The methoxy groups participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups, yielding polyhydroxylated stilbenes .

-

Halogenation : Iodine in acetic acid substitutes methoxy groups with iodine atoms at positions 3 and 5 .

Table 2: Substitution Reactions and Outcomes

| Reagent | Conditions | Position Modified | Product Application |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3',4' | Precursor for resveratrol analogs |

| I₂/AcOH | Reflux, 12 h | 3,5 | Radiolabeled probes for imaging |

Metabolic Transformations

In vivo studies reveal complex metabolic pathways:

-

Phase I metabolism : Hepatic CYP450 enzymes produce hydroxylated and demethylated metabolites .

-

Phase II conjugation : Glucuronidation and sulfation at phenolic groups enhance water solubility for renal excretion .

Photochemical Reactivity

UV irradiation induces structural changes:

-

Isomerization : Converts the trans isomer to cis-3,4,5,4'-tetramethoxystilbene, altering tubulin-binding affinity .

-

Photodegradation : Forms radicals under UV light, contributing to pro-apoptotic effects in cancer cells.

Key Research Findings

-

DMU-214 (a primary metabolite) shows 2.5-fold greater cytotoxicity than the parent compound in ovarian cancer cells (IC₅₀ = 0.7 μM vs. 1.8 μM) .

-

Demethylation at the 4' position enhances STAT3 inhibition by 40% compared to the native compound .

-

Hydrogenation derivatives exhibit reduced antiproliferative activity, confirming the critical role of the ethylene bond .

Reaction Mechanism Insights

科学研究应用

Anticancer Properties

1.1 Mechanism of Action

DMU-212 exhibits strong antiproliferative effects against various cancer cell lines, including ovarian and melanoma cells. Its mechanism involves the induction of apoptosis and cell cycle arrest through the activation of multiple signaling pathways such as MAPK and NF-κB . Notably, it has shown to be more effective than resveratrol in inhibiting cancer cell growth due to its enhanced ability to modulate apoptotic pathways .

1.2 In Vitro Studies

A study demonstrated that DMU-212 significantly inhibited the proliferation of A375 melanoma cells by inducing apoptosis and disrupting cell cycle progression . Another investigation using ovarian cancer cell lines (A-2780 and SKOV-3) revealed that DMU-212's metabolite, DMU-214, exhibited even greater cytotoxicity than the parent compound .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A-2780 | 0.7 | Apoptosis induction via p53 modulation |

| Melanoma | A375 | 10 | MAPK pathway activation leading to apoptosis |

| Breast Cancer | MCF-7 | 2.5 | Inhibition of CYP1B1 leading to reduced tumor volume |

Anti-Angiogenic Effects

DMU-212 has been shown to possess anti-angiogenic properties by inhibiting endothelial cell proliferation and migration. It effectively reduces vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis . This property makes it a potential candidate for treating diseases characterized by abnormal blood vessel formation.

2.1 In Vivo Studies

In vivo studies using mouse models demonstrated that DMU-212 significantly reduced angiogenesis in Matrigel plug assays and chick chorioallantoic membrane assays . The compound's ability to inhibit VEGFR-mediated signaling pathways further supports its potential as an anti-cancer agent.

Cardioprotective Effects

Research indicates that DMU-212 may offer cardioprotective benefits by modulating oxidative stress and improving endothelial function. Its derivatives have shown promise in treating conditions like pulmonary arterial hypertension by inhibiting smooth muscle cell proliferation and promoting apoptosis in these cells .

| Condition | Effect | Mechanism |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of smooth muscle proliferation | Induction of apoptosis via TRPC4 pathway |

| Endothelial Dysfunction | Improved vascular responses | Enhanced nitric oxide availability |

Neuroprotective Activity

Emerging studies suggest that DMU-212 may also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to reduce oxidative stress markers positions it as a candidate for further research in this area .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, indicating its versatility beyond anticancer applications. This includes effectiveness against certain strains of bacteria and fungi, suggesting potential uses in treating infections .

作用机制

DMU-212 通过各种分子靶点和途径发挥作用。它通过调节细胞周期相关蛋白(如 p21 和 cyclin B1)的表达,诱导癌细胞凋亡和细胞周期阻滞。 此外,DMU-212 促进 AMPK 的激活,并下调 EGFR 的表达以及 PI3K、Akt 和 ERK 的磷酸化 .

相似化合物的比较

由于结构相似性,DMU-212 通常与白藜芦醇进行比较。DMU-212 具有几个独特的特性,使其有别于白藜芦醇:

更高的生物利用度: DMU-212 比白藜芦醇更容易穿过血脑屏障,导致其在大脑、小肠和结肠粘膜中含量更高.

不同的作用机制: 虽然白藜芦醇诱导 G0/G1 细胞周期阻滞,但 DMU-212 主要诱导 G2/M 阻滞.

增强的抗增殖活性: 与白藜芦醇相比,DMU-212 表现出更强的抗增殖活性,使其成为癌症研究中更有效的化合物.

其他类似化合物包括香豆素和各种芪类衍生物,它们也表现出显著的生物活性,并具有潜在的治疗应用 .

结论

DMU-212 是一种有前途的化合物,在科学研究中具有广泛的应用。其增强的生物利用度、独特的作用机制和强大的抗增殖活性使其成为在化学、生物学、医学和工业领域进一步研究和开发的宝贵候选者。

生物活性

3,4,5,4'-Tetramethoxystilbene (TMS), a synthetic derivative of resveratrol, has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity through various studies, emphasizing its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of four methoxy groups that replace hydroxyl groups found in resveratrol. This modification enhances its metabolic stability and bioavailability, making it a promising candidate for therapeutic applications.

Overview

Numerous studies have demonstrated that TMS exhibits significant anti-proliferative effects across various cancer cell lines. Its mechanisms include inducing apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Studies

- Breast and Ovarian Cancer : TMS showed potent anti-proliferative activity in breast (A375) and ovarian cancer cell lines (A-2780 and SKOV-3). The compound was found to induce apoptosis via the activation of the mitogen-activated protein kinase (MAPK) pathway and the expression of pro-apoptotic proteins .

- Melanoma : In human melanoma cells, TMS inhibited cell proliferation by promoting apoptosis and disrupting the cell cycle. It activated ERK1/2 signaling pathways, which are crucial for cell growth and survival .

- Non-Small Cell Lung Cancer (NSCLC) : TMS selectively targeted gefitinib-resistant NSCLC cells by elevating intracellular calcium levels and inducing endoplasmic reticulum stress. This led to caspase-independent apoptosis and autophagy activation .

Comparative Analysis with Resveratrol

TMS has been shown to exert stronger antiproliferative effects than resveratrol. In comparative studies, TMS induced higher rates of apoptosis in cancer cells while maintaining lower toxicity to normal cells .

The biological activity of TMS can be attributed to several mechanisms:

- Apoptosis Induction : TMS activates both intrinsic and extrinsic apoptotic pathways through modulation of p53-target genes and other apoptotic regulators .

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, inhibiting their proliferation .

- Signaling Pathway Modulation : TMS influences several transcription factors such as NF-κB and STAT3, which are involved in tumor progression and metastasis .

Data Table: Biological Activity Summary

| Cancer Type | Cell Line | Mechanism | Effect |

|---|---|---|---|

| Breast Cancer | A375 | Apoptosis induction via MAPK activation | Significant anti-proliferative |

| Ovarian Cancer | A-2780/SKOV-3 | Enhanced p53 activity; receptor-mediated apoptosis | Higher cytotoxicity than resveratrol |

| Melanoma | A375 | Cell cycle arrest; apoptosis | Inhibition of proliferation |

| Non-Small Cell Lung Cancer | H1975 | Calcium signaling; ER stress | Induction of autophagy |

Case Studies

- Study on Melanoma Cells : Research demonstrated that TMS effectively inhibited the proliferation of melanoma cells by inducing apoptosis through MAPK pathway activation. The study highlighted the compound's potential as a therapeutic agent against aggressive melanoma types .

- Ovarian Cancer Research : A comparative analysis revealed that TMS was more effective than its parent compound in inducing apoptosis in ovarian cancer cell lines. This suggests that structural modifications significantly enhance biological activity .

属性

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQQRXTLIJXNY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300535 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-62-2 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMU-212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。